trans-Decahydroquinoline

Conformational Analysis NMR Spectroscopy Stereochemistry

Procure stereochemically defined trans-Decahydroquinoline (CAS 22160-37-8) to guarantee a rigid trans-fused twin-chair conformation, an essential feature for asymmetric synthesis of dendrobatid alkaloids like (+)-trans-219A. Cis-isomer or mixed isomer batches introduce conformational flexibility that yields incorrect diastereomeric products, cannot be corrected downstream, and require costly fractional distillation. Our ≥98% (GC/T) purity material eliminates this purification burden and aligns with patent literature specifying the trans-stereochemistry for pharmaceutical utility. Verify your stereochemical integrity upon receipt.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 22160-37-8
Cat. No. B8797275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Decahydroquinoline
CAS22160-37-8
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2
InChIInChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1
InChIKeyPOTIYWUALSJREP-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Decahydroquinoline (CAS 22160-37-8 / 767-92-0): Stereochemically Defined Bicyclic Scaffold for Asymmetric Synthesis and Pharmaceutical Intermediate Procurement


trans-Decahydroquinoline (trans-DHQ, also designated as (4aS,8aR)-decahydroquinoline, CAS 767-92-0 for the racemate) is a saturated bicyclic heterocycle composed of a piperidine ring fused to a cyclohexane ring in a trans-ring junction configuration [1]. As a member of the decahydroquinoline (DHQ) class, this compound features two stereocenters at the 4a and 8a ring junction positions, establishing a rigid twin-chair conformation that is fully retained across a wide temperature range [2]. The trans-fused framework provides a conformationally constrained scaffold that is fundamentally distinct from its cis-fused counterpart, making it a critical building block in the asymmetric synthesis of naturally occurring alkaloids, including the dendrobatid poison frog alkaloids (+)-trans-219A and (+)-trans-243A [3].

trans-Decahydroquinoline Procurement: Why cis-Decahydroquinoline or Mixed Isomer Batches Cannot Substitute for Stereochemically Pure trans-DHQ


Generic substitution with cis-decahydroquinoline (CAS 10308-39-7 or 2051-28-3) or unspecified isomer mixtures introduces a fundamentally different conformational landscape. ¹H NMR analysis demonstrates that trans-DHQ adopts a single, rigid twin-chair conformation, whereas cis-DHQ exists in a conformational equilibrium between two distinct twin-chair forms depending on N-substitution and solvent conditions [1]. This conformational divergence translates into differing molecular recognition profiles: although both isomers exhibit noncompetitive nicotinic acetylcholine receptor blockade, the cis-framework forms the core of pharmacologically distinct neurotoxin alkaloids such as pumiliotoxin C, underscoring that cis- and trans-scaffolds are not interchangeable in biological contexts [2]. In preparative chemistry, temperature-controlled hydrogenation of quinoline over Ru/C can switch stereoselectivity between cis- and trans-products—demonstrating that even trace isomer contamination arises from synthetic conditions and cannot be corrected downstream without specialized purification [3]. Commercial cis-trans mixtures (~20:60) require fractional distillation or recrystallization to isolate pure trans-DHQ, imposing additional purification burden on end-users who inadvertently procure mixed batches [4].

trans-Decahydroquinoline Evidence Guide: Quantitative Differentiation Data for Scientific Selection and Procurement


Conformational Homogeneity: trans-DHQ Maintains Single Twin-Chair Conformation Across All Conditions, cis-DHQ Undergoes Conformational Switching

Proton NMR studies demonstrate that trans-decahydroquinoline adopts a single, invariant twin-chair conformation with no detectable conformational equilibrium under the conditions examined [1]. In stark contrast, cis-decahydroquinoline exists in a dynamic equilibrium between two distinct twin-chair conformations: one where the nitrogen lone pair occupies the hindered 'inside' position (preferred for the free base), and an alternative conformation adopted upon N-acylation to avoid substituent steric repulsion [1]. This conformational switching in cis-DHQ introduces structural ambiguity that is absent in trans-DHQ.

Conformational Analysis NMR Spectroscopy Stereochemistry

Temperature-Dependent Stereoselective Synthesis: Ru/C Catalyst Enables Switchable cis/trans Selectivity for Decahydroquinoline Production

The hydrogenation of quinoline to decahydroquinoline using a commercially available ruthenium-on-charcoal (Ru/C) catalyst exhibits temperature-dependent stereoselectivity that can be deliberately switched between the cis- and trans-isomers [1]. This temperature-tunable selectivity provides a direct synthetic handle for accessing trans-DHQ over cis-DHQ, underscoring the importance of controlled reaction conditions in obtaining the desired stereoisomer.

Heterogeneous Catalysis Stereoselective Hydrogenation Process Chemistry

Spectroscopic Fingerprinting: ¹H NMR in CDCl₃ Readily Distinguishes trans-DHQ from cis-DHQ, Enabling Rapid QC Verification

The ¹H NMR spectrum of trans-decahydroquinoline in CDCl₃ is characteristically different from that of cis-decahydroquinoline, providing a rapid and unambiguous method for isomer identification and purity assessment [1]. This spectral distinction arises directly from the conformational differences between the two isomers [2], allowing QC laboratories to verify stereochemical identity without chromatographic separation.

Analytical Chemistry Quality Control NMR Spectroscopy

trans-DHQ Derivatives as GABAergic Probes: Stereochemical Control at the 5-Position Yields Divergent Convulsant Potencies

The trans-decahydroquinoline framework provides a rigid scaffold for probing zwitterionic topography-activity relationships at GABAergic targets. Two diastereomeric trans-DHQ-5-carboxylic acids—the 5β (trans-3) and 5α (trans-4) epimers—exhibit differential convulsant activity in vivo despite sharing the identical trans-ring junction geometry, demonstrating that the trans-scaffold offers multiple distinct stereochemical vectors for biological interrogation [1].

Medicinal Chemistry GABA Receptors Stereochemistry-Activity Relationships

trans-Decahydroquinoline Application Scenarios: Where Stereochemically Pure trans-DHQ Delivers Differentiated Scientific Value


Asymmetric Total Synthesis of Dendrobatid Alkaloids (e.g., (+)-trans-219A, (+)-trans-243A)

trans-Decahydroquinoline serves as the core heterocyclic framework for the asymmetric synthesis of trans-fused dendrobatid alkaloids isolated from poison frog skin secretions. Comins and Dehghani reported the first asymmetric synthesis of (+)-trans-219A using an enantiopure N-acyldihydropyridone intermediate strategy, establishing trans-DHQ as a critical scaffold for accessing this biologically active natural product class [1]. The rigid trans-fused ring junction geometry is essential for reproducing the natural product's three-dimensional structure; cis-DHQ cannot substitute in this synthetic application due to fundamentally different ring fusion geometry that would yield an incorrect diastereomeric product. Synthetic efforts toward trans-DHQ alkaloids remain active, with multiple methodologies reported for constructing the trans-fused framework, including desymmetrization of meso-aziridines [2] and stereodivergent approaches enabling access to both cis- and trans-fused systems [3].

Conformationally Constrained Scaffold for GABA Receptor Probe Development

The trans-decahydroquinoline framework has been successfully employed as a conformationally constrained scaffold for investigating GABAergic pharmacology. Witiak and coworkers synthesized both 5β and 5α epimers of trans-DHQ-5-carboxylic acid as diastereomeric zwitterionic probes, leveraging the rigid trans-ring junction to fix the relative spatial orientation of the carboxylic acid and amine functionalities [4]. The differential convulsant activity observed between the two trans epimers—with trans-3 demonstrating greater potency than trans-4—demonstrates that the trans-scaffold permits fine-tuning of biological activity through stereochemical modifications at positions remote from the ring junction. This application requires stereochemically pure trans-DHQ starting material; the conformational flexibility of cis-DHQ would confound interpretation of structure-activity relationships.

Pharmaceutical Intermediates for Decahydroquinoline-Derived Drug Candidates

trans-Decahydroquinoline and its derivatives have been extensively claimed in pharmaceutical patent literature as key intermediates and active scaffolds. Patent families including DE2656678C2 (4-amino-trans-decahydroquinoline derivatives), JP-S6022711-B2 (trans-decahydroquinoline derivatives as pharmaceuticals), and US4877796A (decahydroquinoline derivatives with antiarrhythmic and anti-cerebral-ischemic properties) establish the trans-stereochemistry as a defining feature of multiple bioactive compound series [5]. The trans-ring junction is explicitly specified in these patent claims, indicating that the stereochemistry is essential to the claimed pharmaceutical utility. For researchers developing decahydroquinoline-based drug candidates, procuring stereochemically defined trans-DHQ ensures alignment with established patent literature and provides a validated starting point for medicinal chemistry campaigns.

Method Development for Stereoselective Heterogeneous Hydrogenation Catalysis

The temperature-dependent switchable stereoselectivity observed in quinoline hydrogenation over Ru/C makes trans-decahydroquinoline a valuable model substrate for developing and benchmarking stereoselective heterogeneous hydrogenation methodologies [6]. Researchers studying catalyst design, reaction engineering, or process optimization for N-heterocycle hydrogenation can employ trans-DHQ as a reference standard to validate stereochemical outcomes and to calibrate analytical methods (GC, chiral HPLC, NMR) for isomer ratio determination. The commercial availability of stereochemically pure trans-DHQ eliminates the need to synthesize reference material de novo, accelerating method development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Decahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.